Scientific Field: Physical Chemistry
Summary of Application: The radical anion of 2,7-Dinitronaphthalene has been used in the study of intramolecular electron-transfer reactions .
Methods of Application: The electron-transfer reactions were studied using various polar aprotic solvents .
Results: The study provided insights into the kinetics and electron spin resonance (ESR) of the intramolecular electron-transfer reactions of the radical anion of 2,7-Dinitronaphthalene .
Scientific Field: Chemical Engineering
Summary of Application: 2,7-Dinitronaphthalene has been studied for its potential use in the production of explosives .
Methods of Application: The compound undergoes mononitration to afford 1:3:6:8-tetranitronapthalene .
Results: The study found that 2,7-Dinitronaphthalene shows weak explosive properties, and only trinitronaphthalene may be considered as an explosive .
Scientific Field: Analytical Chemistry
Summary of Application: 2,7-Dinitronaphthalene has been used for the cyclodextrin distribution capillary electrochromatographic separation of naphthalene compounds .
Methods of Application: The compound is used in a capillary electrochromatographic process .
Results: The study found that 2,7-Dinitronaphthalene can effectively separate naphthalene compounds .
Scientific Field: Organic Chemistry
Summary of Application: 2,7-Dinitronaphthalene has been used in zeolite-assisted regioselective synthesis .
Methods of Application: The nitration selectivity of naphthalene was studied in different organic solvents with 95% fuming nitric acid as the nitration reagent . The yield of dinitronaphthalene can achieve 78% in hexane . With nitrogen dioxide as the nitration reagent in oxygen, the selectivity of dinitronaphthalene in different types of molecular sieve catalyst was studied .
Results: When HBEA zeolite catalyst was used, the yield of dinitronaphthalene was up to 61% . This method is easy to carry out, environmentally benign, and economical .
Scientific Field: Chemical Synthesis
Summary of Application: 2,7-Dinitronaphthalene has been used in the preparation of dinitronaphthalene .
Methods of Application: The conversion of 1-nitronaphthalene is 33.10% with 34.10, 23.56, 19.30, and 3.56% of the selectivity to 1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN, respectively, under the optimal reaction conditions .
Results: The study indicated that Ni (CH3COO)2·4H2O catalyst shows better catalytic performances .
2,7-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄. It consists of a naphthalene ring with two nitro groups (-NO₂) positioned at the 2 and 7 positions. This compound is typically characterized by its yellow crystalline appearance and has a melting point of approximately 231-233°C and a boiling point of around 413.5°C at standard atmospheric pressure . The presence of nitro groups significantly alters the chemical properties of naphthalene, making it more reactive and influencing its solubility in various solvents.
Currently, there is no scientific research readily available describing a specific mechanism of action for 2,7-DNT.
Several methods exist for synthesizing 2,7-dinitronaphthalene:
2,7-Dinitronaphthalene finds applications in various fields:
Studies focusing on the interactions of 2,7-dinitronaphthalene with other chemical species have revealed insights into its reactivity:
Several compounds share structural similarities with 2,7-dinitronaphthalene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | Nitro groups at different positions (1 and 5) |
| 1,8-Dinitronaphthalene | C₁₀H₆N₂O₄ | Nitro groups at positions (1 and 8) |
| 2-Nitronaphthalene | C₁₀H₇N₁O₂ | Contains only one nitro group |
| Naphthalene | C₁₀H₈ | Parent compound without nitro substitution |
The uniqueness of 2,7-dinitronaphthalene lies in its specific substitution pattern which influences both its chemical reactivity and potential biological effects. The positioning of the nitro groups affects electron distribution within the molecule, leading to distinct properties compared to its isomers.
2,7-Dinitronaphthalene (C₁₀H₆N₂O₄) belongs to the polynitroaromatic family, characterized by two nitro (-NO₂) groups attached to a naphthalene backbone. Its structural isomerism distinguishes it from other dinitronaphthalenes, such as 1,5- or 1,8-dinitronaphthalene. Polynitroaromatics are classified based on nitro group positioning, which influences electronic distribution and reactivity. For example, compounds like 2,4,6-trinitrotoluene (TNT) exhibit high explosive potential due to symmetric nitro placement, while 2,7-dinitronaphthalene’s meta-directing nitro groups confer distinct stability and electrophilic substitution patterns.
Table 1: Comparison of Selected Polynitroaromatic Compounds
| Compound | Formula | Nitro Positions | Key Properties |
|---|---|---|---|
| 2,7-Dinitronaphthalene | C₁₀H₆N₂O₄ | 2,7 | Moderate stability, low solubility |
| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | 1,3,5 | High density, explosive |
| 2,4,6-Trinitrotoluene | C₇H₅N₃O₆ | 2,4,6 | Shock sensitivity, stability |
2,7-Dinitronaphthalene was first synthesized in the early 20th century via nitration of naphthalene derivatives. Hodgson et al. (1945) reported its preparation through sequential nitration and diazotization of 1,8-dinitronaphthalene, yielding a product with a melting point of 231–233°C. Early spectroscopic studies confirmed its structure via infrared (IR) and nuclear magnetic resonance (NMR) analysis, revealing characteristic nitro group vibrations at 1523 cm⁻¹ and aromatic proton signals between δ 7.5–8.2 ppm.
The nitration of naphthalene is governed by electronic and steric factors. Electrophilic attack preferentially occurs at the α-position (C1), but subsequent nitration is directed by the first nitro group’s meta-orienting effect. In 2,7-dinitronaphthalene, the second nitro group occupies the para position relative to the first, a result of resonance stabilization. This contrasts with 1,8-dinitronaphthalene, where steric hindrance between nitro groups reduces stability.
Key Reaction Pathway for Nitration:
Initial methods relied on classical nitration, but yields were low (<30%) due to competing isomer formation. Advances in the 1940s introduced regioselective reductions, such as using tin(II) chloride to convert 1,8-dinitronaphthalene to 1,8-diaminonaphthalene, followed by controlled re-nitration. Modern techniques employ microchannel reactors to enhance mixing and thermal control, achieving 70–85% yields of 2,7-dinitronaphthalene.
Table 2: Evolution of Synthetic Methods
| Era | Method | Yield | Key Innovation |
|---|---|---|---|
| 1940s | Classical nitration | 15–20% | Stepwise nitro introduction |
| 1960s | Catalytic reduction-nitration | 40–50% | Tin(II) chloride mediation |
| 2020s | Microchannel reactor synthesis | 70–85% | Continuous flow optimization |
X-ray diffraction reveals a planar naphthalene core with nitro groups at 124° bond angles. The crystal lattice exhibits π-π stacking (3.4 Å spacing), contributing to its low solubility in polar solvents. UV-Vis spectra show absorbance maxima at 280 nm (π→π) and 350 nm (n→π), while mass spectrometry confirms a molecular ion peak at m/z 218.
The 2,7-dinitro configuration deactivates the ring, limiting further nitration. However, nucleophilic aromatic substitution (SNAr) occurs at the 1- and 8-positions under forcing conditions (e.g., NH₃, 150°C), yielding triaminonaphthalene derivatives.
Figure 1: Resonance Structures of 2,7-Dinitronaphthalene
$$
\text{Resonance forms showing charge delocalization stabilizing the 2,7-configuration.}
$$
2,7-Dinitronaphthalene serves as a precursor to aminonaphthalenes via reduction (e.g., H₂/Pd-C), which are used in azo dyes. Its nitro groups also participate in cyclization reactions to form polynitro explosives like hexanitrostilbene (HNS).
Derivatives with electron-withdrawing nitro groups exhibit n-type semiconductivity. For example, 2,7-dinitroacridine (C₁₃H₇N₃O₄), synthesized from 2,7-dinitronaphthalene, shows applications in organic light-emitting diodes (OLEDs).
2,7-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄, representing a dinitronaphthalene isomer where two nitro groups are positioned at the 2 and 7 positions of the naphthalene ring system [1]. The compound possesses a molecular weight of 218.17 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2,7-dinitronaphthalene [1].
The molecular structure consists of a naphthalene backbone, which is a polycyclic aromatic hydrocarbon comprising two fused benzene rings, with nitro substituents (-NO₂) at the 2 and 7 positions [1] [3]. The Chemical Abstracts Service registry number for 2,7-dinitronaphthalene is 24824-27-9 [1] [4]. The Standard International Chemical Identifier Key for this compound is AFDWAIQLYHEUIW-UHFFFAOYSA-N [1] [2].
The compound exhibits a symmetric arrangement of the nitro groups, which are positioned at opposite ends of the naphthalene system [1]. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC2=C1C=CC(=C2)N+[O-])N+[O-] [1] [3]. The exact mass of the compound is 218.03275668 daltons [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₂O₄ [1] |
| Molecular Weight | 218.17 g/mol [1] |
| Chemical Abstracts Service Number | 24824-27-9 [1] |
| Standard International Chemical Identifier Key | AFDWAIQLYHEUIW-UHFFFAOYSA-N [1] |
| Exact Mass | 218.03275668 Da [1] |
Limited crystallographic data is available for 2,7-dinitronaphthalene in the scientific literature. The compound belongs to the dinitronaphthalene family, which typically exhibits planar molecular geometries due to the aromatic nature of the naphthalene ring system [6]. Theoretical calculations suggest that dinitronaphthalene radical anions, including the 2,7-isomer, adopt planar unsymmetrical structures in the gas phase [6] [21].
The nitro groups attached to the naphthalene ring significantly influence the compound's electronic properties, particularly its ability to undergo electron transfer reactions when in its radical anion form [6]. The positioning of the nitro groups at the 2 and 7 positions creates a symmetric electronic distribution across the naphthalene framework [6].
2,7-Dinitronaphthalene exhibits a melting point range of 229-233 degrees Celsius [11] [12], with some sources reporting values between 231-233 degrees Celsius [4] [9]. The compound displays a predicted boiling point of 413.5 degrees Celsius at standard atmospheric pressure [4] [9] [11]. These thermal properties reflect the compound's crystalline solid state at room temperature and its relatively high thermal stability due to the aromatic ring system [5].
The melting point data demonstrates the compound's thermal stability, which is characteristic of nitroaromatic compounds with extended conjugated systems [11]. The boiling point, though predicted, indicates that the compound would require significant thermal energy for vaporization due to intermolecular interactions between the polar nitro groups [4].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 229-233°C [11] | ChemicalBook |
| Melting Point (Alternative) | 231-233°C [4] | Chemsrc |
| Boiling Point (Predicted) | 413.5°C at 760 mmHg [4] [9] | Multiple Sources |
The predicted density of 2,7-dinitronaphthalene is 1.481 grams per cubic centimeter [4] [9] [11]. This density value is calculated based on molecular modeling and represents the theoretical bulk density of the compound in its solid state [11]. The relatively high density is consistent with the presence of electron-dense nitro groups and the compact aromatic ring structure [4].
The refractive index of the compound is estimated to be 1.704 [4] [9], indicating significant light-bending properties due to the extended π-electron system of the naphthalene ring and the electron-withdrawing effects of the nitro substituents [4]. These optical properties are characteristic of aromatic nitro compounds with conjugated systems [9].
2,7-Dinitronaphthalene demonstrates variable solubility characteristics depending on the solvent system employed. The compound exhibits very low solubility in water, which is typical for aromatic nitro compounds due to their hydrophobic nature and limited hydrogen bonding capability [14]. The water solubility is significantly lower than that of more polar dinitronaphthalene derivatives [16].
In organic solvents, the compound shows enhanced solubility patterns. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solubilization due to their ability to stabilize the polar nitro groups through dipole-dipole interactions [27] [29]. The compound demonstrates moderate solubility in alcoholic solvents, with the solubility decreasing as the alcohol chain length increases [29].
Studies on related dinitronaphthalene isomers indicate that solubility in organic solvents increases with temperature, following typical thermodynamic principles [15]. The compound's solubility profile is influenced by the symmetric positioning of the nitro groups, which affects the overall polarity and intermolecular interactions [15].
| Solvent Type | Solubility Characteristics |
|---|---|
| Water | Very low solubility [14] |
| Alcohols | Variable, decreasing with chain length [29] |
| Dimethylformamide | Highly soluble [27] [29] |
| Dimethyl sulfoxide | Highly soluble [14] |
| Aromatic solvents | Moderately soluble [15] |
Infrared spectroscopic analysis of 2,7-dinitronaphthalene reveals characteristic absorption bands associated with the nitro functional groups and the aromatic ring system. The nitro groups typically exhibit strong absorption bands in the region of 1500-1600 wavenumbers corresponding to asymmetric nitro stretching vibrations [17]. Symmetric nitro stretching vibrations appear at lower frequencies, typically around 1300-1400 wavenumbers [17].
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, overlapping with nitro group absorptions [17]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, though these are often weak due to the limited number of hydrogen atoms in the molecule [17].
Out-of-plane aromatic carbon-hydrogen bending vibrations provide fingerprint information in the 700-900 wavenumber region, which can be used to confirm the substitution pattern on the naphthalene ring [17]. The infrared spectrum serves as a valuable tool for structural confirmation and purity assessment of the compound [18].
Limited specific nuclear magnetic resonance data is available for 2,7-dinitronaphthalene in the literature. However, based on the molecular structure, the compound would be expected to exhibit characteristic aromatic proton signals in the 7-9 parts per million region of the proton nuclear magnetic resonance spectrum [1]. The six aromatic hydrogen atoms would appear as multiple signals due to the different electronic environments created by the nitro substituents [1].
The symmetry of the molecule would result in simplified spectral patterns compared to unsymmetrically substituted dinitronaphthalenes [1]. Carbon-13 nuclear magnetic resonance spectroscopy would reveal signals for the aromatic carbons in the 120-160 parts per million region, with carbons bearing nitro groups appearing at lower field due to the electron-withdrawing effects [1].
2,7-Dinitronaphthalene exhibits characteristic ultraviolet-visible absorption properties due to its extended π-conjugated system and nitro substituents. The compound shows absorption bands in the ultraviolet region, with electronic transitions corresponding to π to π* excitations of the aromatic system [27] [28].
Studies on dinitroaromatic radical anions, including 2,7-dinitronaphthalene derivatives, demonstrate charge-transfer bands in their near-infrared spectra [19] [27]. The delocalized radical anion of 2,7-dinitronaphthalene exhibits an intervalence charge-transfer band at 1070 nanometers when generated through sodium amalgam reduction in acetonitrile [6] [21].
The optical spectrum analysis reveals vibrational fine structure characteristic of delocalized charge distribution [27]. Electronic coupling values for the compound have been determined through spectroscopic studies, with matrix coupling elements estimated at 310 wavenumbers [6] [21]. Temperature-dependent studies show that the transition energies vary with solvent, ranging from 9360 wavenumbers in acetonitrile to 8100 wavenumbers in dimethylformamide [21].
| Spectroscopic Parameter | Value | Solvent |
|---|---|---|
| Charge-transfer band | 1070 nm [6] | Acetonitrile |
| Transition energy | 9360 cm⁻¹ [21] | Acetonitrile |
| Transition energy | 8100 cm⁻¹ [21] | Dimethylformamide |
| Matrix coupling element | 310 cm⁻¹ [6] | Acetonitrile |
Mass spectrometric analysis of 2,7-dinitronaphthalene reveals a molecular ion peak at mass-to-charge ratio 218, corresponding to the molecular weight of the compound [1] [3]. The exact mass of 218.032757 daltons provides high-resolution identification capability [3]. The compound exhibits characteristic fragmentation patterns typical of nitroaromatic compounds under electron ionization conditions [1].
The molecular ion serves as the base peak or one of the most abundant ions in the mass spectrum due to the stability of the aromatic ring system [1]. Fragmentation typically involves loss of nitro groups or portions thereof, resulting in daughter ions at lower mass-to-charge ratios [1]. The mass spectrometric data provides definitive molecular weight confirmation and structural information through fragmentation analysis [3].